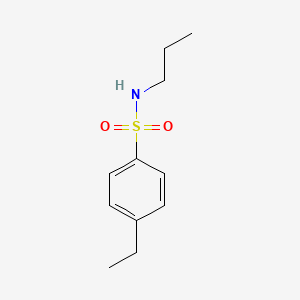![molecular formula C9H17NO B13627970 1-Oxaspiro[4.5]decan-8-amine](/img/structure/B13627970.png)
1-Oxaspiro[4.5]decan-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[45]decan-8-amine is a spirocyclic compound characterized by a unique structure that includes an oxygen atom within the spiro ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Oxaspiro[4.5]decan-8-amine can be synthesized through a convenient method involving commercially available reagents. One such method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction proceeds under specific conditions to yield the desired spirocyclic compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound typically involves scalable reactions that can be optimized for large-scale production. The use of continuous flow processes and biocatalytic methods can enhance the efficiency and yield of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various substituted spirocyclic amines and oxides, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
1-Oxaspiro[4.5]decan-8-amine has several scientific research applications:
Medicinal Chemistry: The compound serves as a core structure for designing biologically active molecules.
Organic Synthesis: The unique spirocyclic structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biocatalysis: The compound can be synthesized using biocatalytic methods, making it an important substrate in green chemistry.
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been studied for their activity as mu-opioid receptor agonists. These derivatives selectively activate G protein and β-arrestin signaling pathways, leading to analgesic effects with reduced adverse effects . The spirocyclic structure plays a crucial role in the compound’s binding affinity and selectivity towards these receptors.
Comparación Con Compuestos Similares
8-Oxaspiro[4.5]decan-1-amine: Another spirocyclic compound with a similar structure but different functional groups.
8-Oxa-2-azaspiro[4.5]decane: A related compound with an additional nitrogen atom in the spiro ring system.
Uniqueness: 1-Oxaspiro[45]decan-8-amine is unique due to its specific amine functional group and spirocyclic structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H17NO |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
1-oxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C9H17NO/c10-8-2-5-9(6-3-8)4-1-7-11-9/h8H,1-7,10H2 |
Clave InChI |
SYNAWIBYSNHDPC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC(CC2)N)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


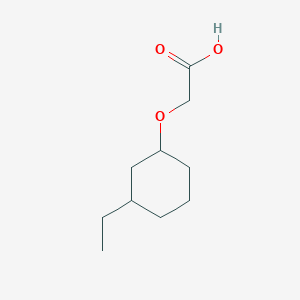
![N-(5-Chloro-2-methoxyphenyl)-4-{2-methylimidazo[1,2-A]pyridin-3-YL}-1,3-thiazol-2-amine](/img/structure/B13627895.png)
![(1S)-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B13627897.png)
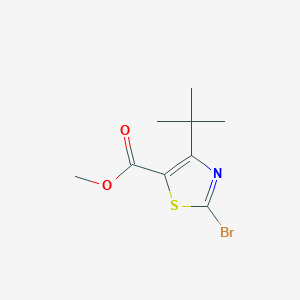
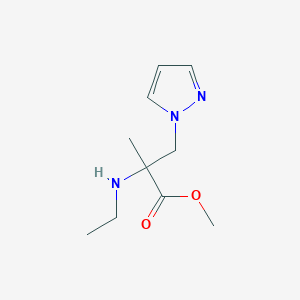
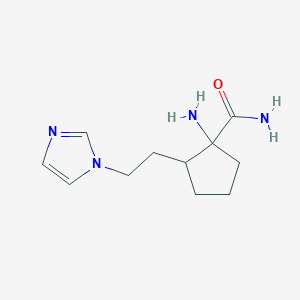
![[3-(2,4,6-trimethylphenyl)-1H-pyrazol-5-yl]methanamine](/img/structure/B13627926.png)
![4-Chloro-2-isobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13627932.png)
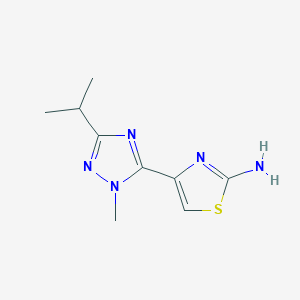
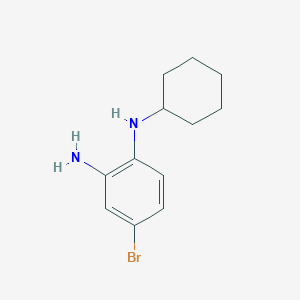
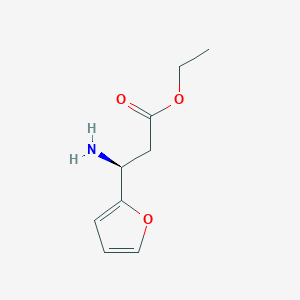
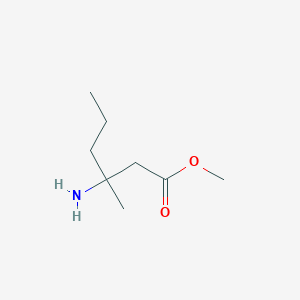
![tert-butyl N-[(2-propylpiperidin-4-yl)methyl]carbamate](/img/structure/B13627956.png)
